2-fluoro-N-(4-phenoxyphenyl)benzamide
Overview
Description
2-fluoro-N-(4-phenoxyphenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of benzamides and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-phenoxyphenyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in the growth of cancer cells or the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the expression of certain genes that are involved in the development and progression of cancer. In addition, the compound has been reported to have analgesic and anti-inflammatory effects, which may be attributed to its ability to inhibit the production of certain inflammatory mediators.
Advantages and Limitations for Lab Experiments
The advantages of using 2-fluoro-N-(4-phenoxyphenyl)benzamide in lab experiments include its relatively simple synthesis method and its potential applications in the field of medicine. However, the compound may have limitations such as low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
Further studies are needed to fully understand the mechanism of action of 2-fluoro-N-(4-phenoxyphenyl)benzamide and its potential applications in the field of medicine. Future research may focus on optimizing the synthesis method to improve the yield and purity of the compound. In addition, studies may investigate the pharmacokinetics and pharmacodynamics of the compound in vivo to determine its safety and efficacy. Finally, research may explore the potential of this compound as a lead compound for the development of novel drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the field of medicine. The compound has been synthesized using various methods and has been shown to exhibit anticancer, anti-inflammatory, and analgesic effects. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the field of medicine.
Scientific Research Applications
2-fluoro-N-(4-phenoxyphenyl)benzamide has been studied for its potential applications in the field of medicine. It has been reported to exhibit anticancer properties by inhibiting the growth of cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
2-fluoro-N-(4-phenoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-18-9-5-4-8-17(18)19(22)21-14-10-12-16(13-11-14)23-15-6-2-1-3-7-15/h1-13H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRBGIWLILICPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.